1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one -

1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one

Catalog Number: EVT-5519315
CAS Number:
Molecular Formula: C20H30N4O3
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. It robustly lowers intraocular pressure in a cynomolgus model, demonstrating efficacy in a single topical application.
  • Relevance: While structurally distinct from 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound shares the key piperidin-4-yl moiety. Both compounds target pathways potentially relevant to ocular diseases, though via different mechanisms.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity.
  • Relevance: These compounds feature a substituted pyridine ring, similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one. Though their biological targets differ, exploring modifications to the pyridine ring, as seen in these derivatives, could inform structure-activity relationship studies for the target compound.

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e)

  • Compound Description: This compound is reported to display anti-Alzheimer's properties and served as a lead for further development of AChE inhibitors.
  • Relevance: This molecule shares both the piperidin-1-yl and pyrrolidin-2-one moieties with 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, suggesting potential for similar activity against AChE. The presence of these structural elements makes 6e a valuable reference point for exploring SAR and designing new AChE inhibitors related to the target compound.

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27/GNE-371)

  • Compound Description: This compound is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits antiproliferative synergy with the BET inhibitor JQ1.
  • Relevance: While structurally dissimilar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, both molecules share a substituted pyridinyl moiety. Understanding how modifications on this ring affect activity in Cpd27 might offer insights into modulating the target compound's properties.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase, demonstrating broad-spectrum in vivo antitumor activity. It addresses several limitations of its predecessor, including CYP3A4 inhibition and induction.
  • Relevance: Sharing the piperidin-4-yl unit with 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound highlights the potential for designing analogs of the target compound with antitumor activity.

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

  • Compound Description: This molecule is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist with potent activity in vitro and in vivo. It is being investigated for its potential use in treating partial-onset seizures.
  • Relevance: Similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one, this compound features a substituted pyridine ring. Exploring the specific substitutions on the pyridine ring in Perampanel could provide insights into modifying the target compound for potential activity against AMPA receptors.

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is a functionally selective ligand for GABAA receptors, acting as a full agonist at α2 and α3 subunits and a partial agonist at α1 and α5 subunits. It displays anxiolytic-like and muscle relaxant effects with minimal ataxia in primates.
  • Relevance: This compound incorporates a pyrrolidin-1-yl-carbonyl moiety, similar to 1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one. While targeting different receptors, the presence of this shared structural element suggests potential for exploring analogs of the target compound with activity at GABAergic systems.

Properties

Product Name

1-{[1-({6-[(3-hydroxypropyl)(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one

IUPAC Name

1-[[1-[6-[3-hydroxypropyl(methyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one

Molecular Formula

C20H30N4O3

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C20H30N4O3/c1-22(9-3-13-25)18-6-5-17(14-21-18)20(27)23-11-7-16(8-12-23)15-24-10-2-4-19(24)26/h5-6,14,16,25H,2-4,7-13,15H2,1H3

InChI Key

YOIYWFIJQQOROI-UHFFFAOYSA-N

SMILES

CN(CCCO)C1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3CCCC3=O

Canonical SMILES

CN(CCCO)C1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3CCCC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.